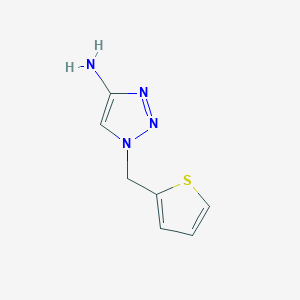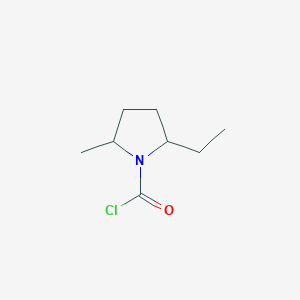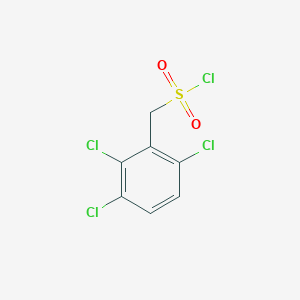
(2,3,6-Trichlorophenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of (2,3,6-Trichlorophenyl)methanesulfonyl chloride involves several synthetic routes. One common method is the reaction of 2,3,6-trichlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or distillation.
Industrial production methods may involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
(2,3,6-Trichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with other compounds.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are sulfonamides, sulfonates, and sulfene derivatives .
Wissenschaftliche Forschungsanwendungen
(2,3,6-Trichlorophenyl)methanesulfonyl chloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2,3,6-Trichlorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles to form sulfonamides and sulfonates . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2,3,6-Trichlorophenyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and toluenesulfonyl chloride . While all these compounds are used to introduce sulfonyl groups into molecules, this compound is unique due to its trichlorophenyl group, which imparts different reactivity and properties.
Similar compounds include:
Methanesulfonyl chloride (CH3SO2Cl): Used for mesylation of alcohols and amines.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for protecting groups and sulfonation reactions.
This uniqueness makes this compound valuable for specific applications where the trichlorophenyl group is advantageous.
Eigenschaften
Molekularformel |
C7H4Cl4O2S |
|---|---|
Molekulargewicht |
294.0 g/mol |
IUPAC-Name |
(2,3,6-trichlorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4Cl4O2S/c8-5-1-2-6(9)7(10)4(5)3-14(11,12)13/h1-2H,3H2 |
InChI-Schlüssel |
JNWMYHLWGBDTCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)CS(=O)(=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



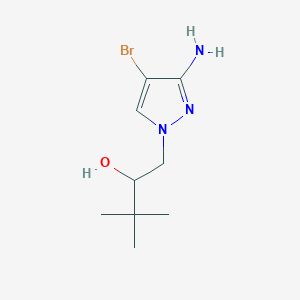
![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)

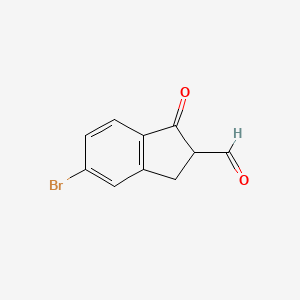

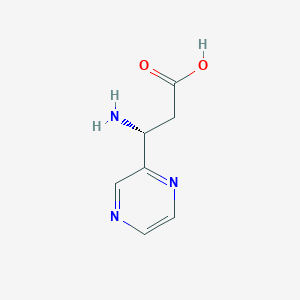
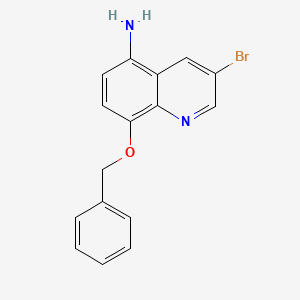
![2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
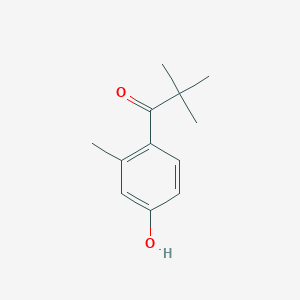
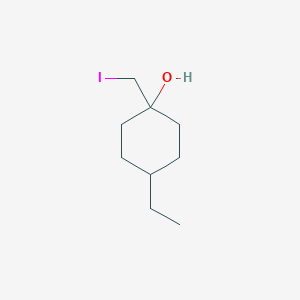
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B15275886.png)
